1-(2,6-Dibromopyridin-4-yl)thiourea
Description
1-(2,6-Dibromopyridin-4-yl)thiourea is a halogenated thiourea derivative characterized by a pyridine ring substituted with bromine atoms at the 2- and 6-positions and a thiourea (-NH-CS-NH2) group at the 4-position. Its molecular formula is C₅H₄Br₂N₃S, with a molecular weight of 298.0 g/mol. The pyridine nitrogen and thiourea moiety may enable applications in catalysis, metal-organic frameworks, or medicinal chemistry.
Properties
Molecular Formula |
C6H5Br2N3S |
|---|---|
Molecular Weight |
311.00 g/mol |
IUPAC Name |
(2,6-dibromopyridin-4-yl)thiourea |
InChI |
InChI=1S/C6H5Br2N3S/c7-4-1-3(10-6(9)12)2-5(8)11-4/h1-2H,(H3,9,10,11,12) |
InChI Key |
PAVKMURODQHTLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)NC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Thiourea derivatives exhibit diverse properties based on substituent effects. Below is a comparative analysis of 1-(2,6-Dibromopyridin-4-yl)thiourea with three analogous compounds:
Table 1: Key Properties of Thiourea Derivatives
Structural and Electronic Differences
The pyridine ring’s nitrogen offers a lone pair for coordination, distinct from purely aromatic systems . Perfluorophenyl Thiourea (Kanto Reagents): The perfluorophenyl group is strongly electron-withdrawing, enhancing acidity of the thiourea NH protons. The chiral cyclohexyl-dimethylamino (DMA) substituent introduces stereochemical complexity, likely relevant in asymmetric catalysis or chiral recognition . 1-Naphthylthiourea (ANTU): The naphthyl group is lipophilic and bulky, contributing to ANTU’s historical use as a rodenticide. Its toxicity arises from metabolic conversion to reactive intermediates, unlike brominated or fluorinated analogs .
Molecular Weight and Solubility :
- The brominated compound (298.0 g/mol) is lighter than the perfluorophenyl derivative (367.38 g/mol) but heavier than ANTU (202.27 g/mol). Bromine’s polarizability may improve solubility in polar aprotic solvents compared to the fluorinated analog.
Functional and Application-Based Differences
- Coordination Chemistry : The pyridine-bromine-thiourea system in this compound could act as a polydentate ligand for transition metals (e.g., Cu, Pd), whereas the perfluorophenyl derivative’s electron-deficient aryl group may stabilize charge-transfer complexes .
- Biological Activity: ANTU’s rodenticidal action contrasts with the untested bioactivity of the brominated compound.
- Commercial Availability : The discontinued status of this compound suggests niche demand or synthetic challenges, unlike the commercially available Kanto Reagents’ thioureas .
Notes
- The analysis synthesizes structural data and commercial information but highlights the need for experimental validation.
- Discrepancies in availability (e.g., discontinued status vs. active sales of analogs) reflect market demand and synthetic accessibility .
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